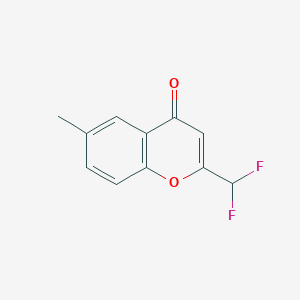

![molecular formula C15H13ClIN3O B5530233 N'-(4-chlorobenzylidene)-2-[(4-iodophenyl)amino]acetohydrazide](/img/structure/B5530233.png)

N'-(4-chlorobenzylidene)-2-[(4-iodophenyl)amino]acetohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N'-(4-Chlorobenzylidene)-2-[(4-iodophenyl)amino]acetohydrazide involves a Knoevenagel condensation reaction, a common method for synthesizing hydrazide derivatives. This reaction typically utilizes 4-chlorobenzaldehyde and ethyl acetoacetate in the presence of a catalytic amount of piperidine and trifluoroacetic acid under reflux conditions in benzene. The process results in the formation of the compound with confirmed structure through spectral studies and X-ray diffraction studies (Kumar et al., 2016).

Molecular Structure Analysis

The molecular structure of N'-(4-Chlorobenzylidene)-2-[(4-iodophenyl)amino]acetohydrazide has been thoroughly analyzed using various spectroscopic techniques and X-ray crystallography. These studies confirm the molecule's structure, showing a Z conformation about the C=C bond. The compound crystallizes in the monoclinic crystal system under the space group P21/n, highlighting its unique structural features (Kumar et al., 2016).

Chemical Reactions and Properties

Hydrazide derivatives, including N'-(4-Chlorobenzylidene)-2-[(4-iodophenyl)amino]acetohydrazide, exhibit a variety of chemical reactions due to their functional groups. These compounds can undergo nucleophilic substitution reactions, condensation reactions with aldehydes and ketones, and cyclization reactions to form heterocyclic compounds. The presence of the hydrazide group significantly contributes to its reactivity and interaction with different chemical agents, making it a versatile compound in synthetic chemistry.

Physical Properties Analysis

The physical properties of N'-(4-Chlorobenzylidene)-2-[(4-iodophenyl)amino]acetohydrazide, such as melting point, solubility, and crystal structure, have been determined through experimental studies. These properties are essential for understanding the compound's behavior in different environments and its potential applications in materials science and pharmaceuticals.

Chemical Properties Analysis

N'-(4-Chlorobenzylidene)-2-[(4-iodophenyl)amino]acetohydrazide possesses unique chemical properties that stem from its molecular structure. Its ability to form stable hydrogen bonds and its electronic configuration make it a potential candidate for various applications, including as a ligand in coordination chemistry and as an inhibitor in biological systems. Further investigations into its antioxidant and antimicrobial activities have also been conducted, showing promising results (Kumar et al., 2016).

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-[(E)-(4-chlorophenyl)methylideneamino]-2-(4-iodoanilino)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClIN3O/c16-12-3-1-11(2-4-12)9-19-20-15(21)10-18-14-7-5-13(17)6-8-14/h1-9,18H,10H2,(H,20,21)/b19-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBILKAQOJWBSJB-DJKKODMXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=NNC(=O)CNC2=CC=C(C=C2)I)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=N/NC(=O)CNC2=CC=C(C=C2)I)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClIN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(4-Chlorobenzylidene)-2-((4-iodophenyl)amino)acetohydrazide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-ethyl-2-methyl-6-(4-{3-[(6-methyl-3-pyridazinyl)oxy]benzoyl}-1-piperazinyl)-4-pyrimidinamine](/img/structure/B5530151.png)

![N-(5-chloro-2-methoxyphenyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B5530172.png)

![1-(2-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-1-yl}-2-oxoethyl)-3-(trifluoromethyl)pyridin-2(1H)-one](/img/structure/B5530181.png)

![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-methyl-2-(2-naphthyloxy)propanamide](/img/structure/B5530182.png)

![N-[rel-(3R,4S)-1-(cyclobutylmethyl)-4-isopropyl-3-pyrrolidinyl]-6-oxo-1,6-dihydro-3-pyridinecarboxamide hydrochloride](/img/structure/B5530199.png)

![2-{1-[3-(2-ethyl-2H-tetrazol-5-yl)phenyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5530200.png)

![2-(2-hydroxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5530206.png)

![{4-[(4-chlorophenyl)thio]-3,5-dimethyl-1H-pyrazol-1-yl}methanol](/img/structure/B5530227.png)

![1-(3-chlorophenyl)-4-[(2-isopropyl-4-pyrimidinyl)carbonyl]-2-piperazinone](/img/structure/B5530249.png)

![2,3-dimethyl-5-phenyl-N-[3-(1H-1,2,3-triazol-1-yl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5530255.png)